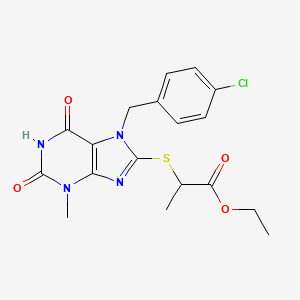

ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate

Description

Properties

IUPAC Name |

ethyl 2-[7-[(4-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O4S/c1-4-27-16(25)10(2)28-18-20-14-13(15(24)21-17(26)22(14)3)23(18)9-11-5-7-12(19)8-6-11/h5-8,10H,4,9H2,1-3H3,(H,21,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBFSERODZWJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate typically involves multiple steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.

Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the purine derivative.

Thioester Formation: The final step involves the formation of the thioester linkage by reacting the intermediate with ethyl 2-mercaptopropanoate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Preliminary studies suggest that compounds similar to ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate may exhibit antitumor properties. The purine derivatives are known for their role in nucleic acid metabolism and have been studied for their potential to inhibit cancer cell proliferation.

Anti-inflammatory Properties

Research has indicated that certain purine derivatives can act as inhibitors of enzymes involved in inflammatory pathways. This compound may similarly exhibit anti-inflammatory effects through the modulation of these pathways.

Enzyme Inhibition Studies

The compound's structural features suggest potential as a 5-lipoxygenase (5-LOX) inhibitor, which is relevant in the treatment of inflammatory diseases and asthma. Molecular docking studies could further elucidate its interaction with this enzyme and optimize its structure for enhanced efficacy.

Antiviral Activity

Given the significance of purine analogs in antiviral therapies, this compound may offer insights into new antiviral agents targeting viral polymerases or reverse transcriptases.

Case Study 1: Synthesis and Biological Evaluation

In a recent study published in a peer-reviewed journal, researchers synthesized this compound using a straightforward method involving commercially available reagents. The resulting compound was subjected to biological evaluation against various cancer cell lines and demonstrated significant cytotoxicity compared to controls .

Case Study 2: Molecular Docking Studies

Another investigation utilized molecular docking techniques to assess the binding affinity of this compound with target proteins implicated in inflammation. Results indicated promising interactions that support further optimization of the compound for therapeutic applications .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoate | Contains dimethyl substitution on the purine | Different substituent pattern may affect activity |

| Ethyl (2S)-2-(1,3-trimethyl-2,6-dioxopurin-7-yl)propanoate | Features trimethyl groups on the purine | Variation in methyl groups could influence reactivity |

| Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | Contains a bromo substituent instead of chloro | Halogen variation may alter pharmacokinetics |

This table illustrates how ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylo)thio)propanoate compares to related compounds in terms of structure and potential biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate involves its interaction with molecular targets such as enzymes or receptors. The purine core can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The chlorobenzyl group may enhance binding affinity or selectivity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-((7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate: Similar structure but lacks the chlorine atom.

Ethyl 2-((7-(4-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate: Contains a fluorine atom instead of chlorine.

Uniqueness

The presence of the 4-chlorobenzyl group in ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate imparts unique chemical and biological properties, potentially enhancing its efficacy in certain applications compared to similar compounds.

Biological Activity

Ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate (CAS No. 331839-78-2) is a complex organic compound featuring a purine derivative with a thioether functional group. Its unique structure includes a chlorobenzyl substituent and a propanoate moiety, suggesting potential biological activities that warrant investigation.

- Molecular Formula : C18H19ClN4O4S

- Molecular Weight : 422.89 g/mol

- Density : 1.47 g/cm³ (predicted)

- pKa : 9.31 (predicted)

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound may exhibit various biological activities including antimicrobial, antifungal, and potential anticancer properties.

Antimicrobial Activity

A study evaluating the antimicrobial properties of several synthesized compounds found that derivatives of purine exhibited significant antibacterial and antifungal activities. This compound was included in these evaluations:

| Compound | Target Microorganism | Activity (IC50 µg/mL) |

|---|---|---|

| Compound 16 | Escherichia coli | 1.8 - 1.9 |

| Compound 16 | Candida albicans | 0.82 |

| Compound 16 | Aspergillus flavus | 1.2 |

The results indicated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria as well as significant antifungal properties against pathogens like Candida albicans and Aspergillus flavus .

The mechanism by which this compound exerts its biological effects may involve disruption of microbial cell integrity. Transmission Electron Microscopy (TEM) analysis revealed morphological changes in treated bacterial cells:

- Cell Wall Rupture : Observed ruptures in cell walls leading to leakage of cellular contents.

- Morphological Deformation : Cells transformed from rod shapes to rounded forms indicating severe structural damage.

These findings suggest that the compound may interfere with essential cellular processes in microorganisms .

Synthesis and Evaluation

Research conducted by various teams synthesized this compound and evaluated its biological activity through in vitro assays. The synthesis often involved multi-step reactions leading to the final product which was characterized using NMR and mass spectrometry techniques .

Comparative Studies

In comparative studies with other purine derivatives:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Ethyl 3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propanoate | Dimethyl substitution on purine | Moderate antibacterial activity |

| Ethyl (2S)-2-(1,3-trimethyl-2,6-dioxopurin-7-yl)propanoate | Trimethyl groups on purine | Enhanced solubility and reactivity |

| Ethyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate | Bromo substituent instead of chloro | Altered pharmacokinetics |

These comparisons illustrate how variations in substituents can significantly affect biological activity and pharmacological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-((7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)propanoate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution at the C8 position of the purine core. Key steps include:

- Thiolation : Reacting the purine scaffold with a thiol-containing propanoate ester (e.g., ethyl 2-mercaptopropanoate) under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .

- Benzylation : Introducing the 4-chlorobenzyl group at the N7 position using a benzyl bromide derivative in the presence of a phase-transfer catalyst .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (1:3 to 1:1) ensures removal of byproducts like unreacted thiols or residual catalysts .

Q. How can structural elucidation be performed for this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm the presence of the 4-chlorobenzyl group (δ 7.2–7.4 ppm for aromatic protons) and the thioether linkage (δ 3.5–4.0 ppm for CH₂-S) .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H] at m/z 467.1234 for C₁₉H₂₀ClN₄O₄S) .

- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtained .

Q. What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer :

- Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Calibration Curves : Prepare standards in the 0.1–100 µg/mL range to ensure linearity (R² > 0.99) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Solvent Effects : Test in deuterated DMSO vs. CDCl₃; polar solvents may deshield aromatic protons .

- Tautomerism Analysis : Investigate keto-enol tautomerism in the purine core via variable-temperature NMR or computational modeling (DFT) .

- Impurity Profiling : Use LC-MS/MS to identify side products (e.g., oxidation of the thioether to sulfoxide) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Analog Synthesis : Modify the 4-chlorobenzyl group (e.g., replace with 4-fluorobenzyl) or vary the ester moiety (e.g., methyl vs. ethyl) .

- Biological Assays : Test analogs for adenosine receptor binding affinity (IC₅₀ via competitive ELISA) or kinase inhibition (ATPase activity assays) .

- Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., A₂A adenosine receptor) .

Q. How can stability under physiological conditions be assessed?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC over 24–72 hours .

- Photostability : Expose to UV light (365 nm) and quantify decomposition products using LC-UV .

- Metabolic Stability : Use liver microsome assays (e.g., human S9 fraction) to measure half-life .

Q. What experimental designs address low yields in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling of aryl halides .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes while maintaining yields >80% .

- Flow Chemistry : Optimize residence time and temperature for continuous production .

Contradiction Analysis & Troubleshooting

Q. How to interpret conflicting bioactivity data across different cell lines?

- Methodological Answer :

- Cell Permeability Assays : Measure intracellular concentrations via LC-MS to rule out uptake variability .

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended targets .

- Cytotoxicity Controls : Normalize activity data to cell viability (MTT assay) to exclude false positives .

Q. What causes batch-to-batch variability in crystallinity?

- Methodological Answer :

- Polymorphism Screening : Perform XRPD on multiple batches to identify dominant crystal forms .

- Recrystallization Solvent Optimization : Test ethanol vs. acetone for consistent crystal lattice formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.